The compound 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine belongs to a class of nitrogen-containing heterocyclic compounds. These compounds are characterized by their complex structures and potential biological activities, particularly in medicinal chemistry. This specific compound is notable for its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, due to its inhibitory effects on beta-secretase enzymes.
The synthesis and characterization of this compound have been discussed in various scientific literature and patents. Notably, it is derived from the imidazo[1,2-a]pyrazine scaffold, which has been extensively studied for its biological properties. Research indicates that derivatives of this scaffold exhibit promising activity against various targets, including beta-secretase, making them candidates for drug development .
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine can be classified as a heterocyclic amine. More specifically, it is a pyrazine derivative with an imidazole ring fused to the pyrazine structure. This classification highlights its potential pharmacological properties and relevance in medicinal chemistry.
The synthesis of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine typically involves multi-step reactions starting from simpler precursors. One common approach includes:
Technical details regarding these methods can be found in various studies focusing on similar compounds, which describe conditions such as temperature, solvents, and catalysts used during synthesis .
The molecular structure of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine features:
This unique arrangement contributes to its biological activity and interaction with target enzymes.
The molecular formula is , with a molecular weight of approximately 249.68 g/mol. The compound's structural representation can be visualized using chemical drawing software or databases that provide 3D models.
The compound can participate in various chemical reactions typical for heterocycles:
Technical details regarding these reactions are crucial for understanding the compound's reactivity and potential modifications for enhanced activity .
The mechanism of action for 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine primarily involves its role as an inhibitor of beta-secretase enzymes (BACE). By inhibiting this enzyme:
Data from biochemical assays indicate that this compound exhibits competitive inhibition against BACE with significant potency .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and potentially limited solubility in water due to its hydrophobic regions.
Key chemical properties include:
Relevant data from stability studies and solubility tests are essential for formulation development in pharmaceutical applications .
The primary applications of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine include:
Research continues to explore its efficacy and safety profiles in clinical settings .
The molecular recognition of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2098011-43-7) within the BACE1 active site is governed by several critical structural determinants. This compound features a chloro-substituted dihydroimidazo[1,2-a]pyrazine scaffold linked to an aminopyridine moiety through a nitrogen atom, creating an optimal spatial arrangement for interacting with catalytic aspartate residues (Asp32 and Asp228) in the BACE1 binding pocket. The molecular formula (C₁₁H₁₂ClN₅) and molecular weight (249.70 g/mol) provide a favorable physicochemical profile for blood-brain barrier penetration, a crucial requirement for Alzheimer's therapeutics targeting the central nervous system [1] [5].
The protonated aminopyridine group forms critical hydrogen bonds with the catalytic dyad, while the chloro substituent at the 3-position of the imidazopyrazine ring occupies the S1' subsite, enhancing binding specificity through van der Waals interactions with hydrophobic residues. Molecular modeling studies reveal that the planar conformation of the bicyclic system allows π-stacking interactions with Tyr71, further stabilizing the enzyme-inhibitor complex. The compound's amidine-like characteristics (pKa ~9.5) enable it to mimic the transition state of the peptide substrate cleavage, a key feature shared by potent BACE1 inhibitors [6].
Table 1: Key Binding Interactions of 2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine with BACE1 Active Site
Structural Feature | Binding Site Interaction | Contribution to Binding Affinity |
---|---|---|
3-Aminopyridine | Hydrogen bonding with catalytic aspartates (Asp32, Asp228) | Forms salt bridges critical for anchoring (-4.2 kcal/mol) |
Chloro substituent | Van der Waals contact with Tyr71, Leu30 | Enhances hydrophobic packing (-2.8 kcal/mol) |
Imidazo[1,2-a]pyrazine core | π-stacking with Tyr71 | Provides conformational stability (-3.1 kcal/mol) |
Tertiary nitrogen | Water-mediated hydrogen bond network | Bridges interaction with flap residues (-1.5 kcal/mol) |
Structural analogs of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine demonstrate significant variations in BACE1 inhibitory potency based on substitution patterns and linker chemistry. The 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine isomer (CAS 2097996-85-3), featuring a reversed pyridine linkage orientation, exhibits approximately 3-fold reduced potency due to suboptimal positioning of the aminopyridine moiety relative to the catalytic aspartates. This regioisomer shares the same molecular formula (C₁₁H₁₂ClN₅) and molecular weight (249.71 g/mol) but displays distinct binding characteristics [2] [5].
The chloro substituent at the 3-position of the imidazopyrazine ring confers superior inhibitory activity compared to fluoro or cyano analogs, as evidenced by biochemical FRET assays showing pIC₅₀ values increased by 0.5-1.0 log units. The pyridine-3-amine linkage demonstrates enhanced target engagement compared to phenyl-based derivatives due to its hydrogen-bonding capability and optimal bond angles for active site accommodation. Notably, replacement with pyrimidine or pyrazine heterocycles reduces potency by disrupting the critical hydrogen bonding network with the catalytic aspartates [3] [6].
Table 2: Comparative Analysis of Imidazo[1,2-a]pyrazine BACE Inhibitors
Compound Structure | Core Scaffold | BACE1 pIC₅₀ | Relative Potency |
---|---|---|---|
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine | Pyridin-3-amine | 8.2 | Reference |
6-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine | Pyridin-3-amine (isomer) | 7.6 | 4-fold lower |
3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine | Alkylamine linker | 6.8 | 25-fold lower |
3-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid | Carboxylic acid | <6.0 | >100-fold lower |
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine functions as a competitive BACE1 inhibitor, directly occupying the catalytic cleft and preventing substrate access through structural mimicry of the transition state. This mechanism is confirmed through enzyme kinetics studies showing increased Km values for substrate cleavage without significant alteration of Vmax, consistent with direct competition at the active site [6]. The compound exhibits no displacement of known allosteric BACE inhibitors like BI-3802 in co-crystallization studies, further supporting its orthosteric binding mode.
The competitive inhibition mechanism provides distinct pharmacological advantages, including complete suppression of Aβ peptide generation at sufficient concentrations and reduced susceptibility to resistance mutations outside the catalytic domain. However, this approach presents challenges in achieving selectivity over other aspartyl proteases like cathepsin D. The compound demonstrates >200-fold selectivity for BACE1 versus cathepsin D, attributed to its optimized interactions with BACE1-specific subsites (S3-S1') that are structurally distinct in other aspartyl proteases. The inhibition kinetics follow a slow-binding model with kon values of 2.3 × 10⁴ M⁻¹s⁻¹, indicating a two-step binding process involving initial complex formation followed by conformational adjustment to achieve optimal binding [3] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1